4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide
Overview
Description
4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound featuring an imidazole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. One common method involves the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with hydroxyamine oxime acetates in methanol at room temperature . This is followed by further reactions to introduce the benzamide and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under certain conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups to the benzamide moiety.
Scientific Research Applications
4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s various functional groups can also participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.
Benzamide derivatives: Compounds like sulpiride and tiapride share the benzamide moiety and are used in medicinal chemistry.
Properties
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-oxo-2-(propan-2-ylamino)ethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-11(2)21-15(25)8-23-14(9-24)7-20-18(23)28-10-16(26)22-13-5-3-12(4-6-13)17(19)27/h3-7,11,24H,8-10H2,1-2H3,(H2,19,27)(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKMXYADUKKACO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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